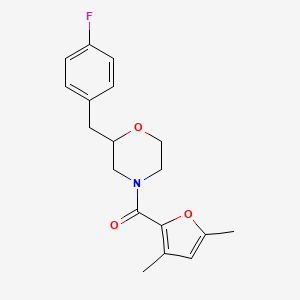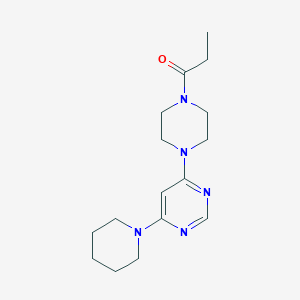![molecular formula C16H15FN2O2 B5978387 N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5978387.png)
N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. Sorafenib was initially developed as a Raf kinase inhibitor, but it has been found to have additional targets such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT.
Mecanismo De Acción
Sorafenib inhibits the activity of Raf kinases, which are involved in cell proliferation and survival. In addition, Sorafenib inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. Sorafenib has also been shown to inhibit the activity of c-KIT, which is involved in the development of certain types of cancer.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors acquire a blood supply. Sorafenib has been shown to reduce tumor size and increase overall survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Sorafenib is that it has been extensively studied and has a well-established mechanism of action. Sorafenib is also relatively easy to synthesize and can be obtained in large quantities. One limitation of Sorafenib is that it has been found to have off-target effects, which can complicate its use in combination therapy.
Direcciones Futuras
There are several future directions for Sorafenib research. One direction is to study its potential use in combination therapy with other cancer drugs. Another direction is to study its potential use in the treatment of other types of cancer. Finally, there is a need for further research into the off-target effects of Sorafenib and how they can be minimized.
Métodos De Síntesis
Sorafenib can be synthesized by a multistep process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to produce 2-methylbenzoyl chloride. The resulting compound is reacted with 2-aminobenzamide to produce N-(2-methylbenzoyl)-2-aminobenzamide, which is then reacted with 3-fluoroaniline to produce N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. Sorafenib has also been studied for its potential use in combination therapy, where it has been shown to enhance the efficacy of other cancer drugs.
Propiedades
IUPAC Name |
N-[2-(3-fluoroanilino)-2-oxoethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-11-5-2-3-8-14(11)16(21)18-10-15(20)19-13-7-4-6-12(17)9-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQWWXPHXLLYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-fluoroanilino)-2-oxoethyl]-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5978322.png)
![ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5978336.png)
![6-bromo-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5978341.png)
![ethyl 2-[(2-bromo-5-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5978349.png)
![N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5978357.png)
![N,8-dimethyl-3-[(4-methyl-1-piperidinyl)methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5978372.png)
![2-{2-[(2,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5978388.png)
![2-methyl-7-[(2,5,7-trimethylquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5978389.png)
![2-[(4-fluorophenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B5978392.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5978394.png)
![1-[3-({[2-(4-isopropoxyphenyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5978396.png)
![4-(2-methoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5978407.png)
